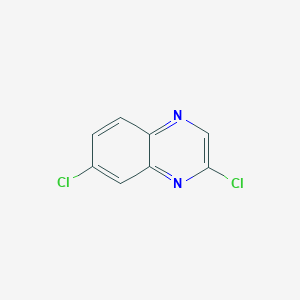

2,7-Dichloroquinoxaline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,7-dichloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNASAKVGUCRNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374226 | |

| Record name | 2,7-Dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59489-31-5 | |

| Record name | 2,7-Dichloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59489-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dichloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59489-31-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,7 Dichloroquinoxaline

Established Synthetic Pathways for 2,7-Dichloroquinoxaline

Traditional syntheses of this compound typically rely on two fundamental strategies: the direct, regioselective chlorination of a pre-formed quinoxaline (B1680401) ring or the condensation and cyclization of appropriately substituted benzene (B151609) precursors.

Regioselective chlorination involves introducing chlorine atoms at specific positions on the quinoxaline scaffold. Achieving 2,7-disubstitution requires precise control over the reaction conditions and choice of reagents. Direct chlorination of the parent quinoxaline molecule is often challenging due to the formation of multiple isomers. Therefore, strategies often begin with a monosubstituted precursor to direct the second chlorination.

For instance, starting with 6-chloro-2-hydroxyquinoxaline, a chlorination reaction can be performed to yield 2,6-dichloroquinoxaline (B50164) prepchem.com. A similar principle can be applied to obtain the 2,7-isomer, starting from 7-chloro-2-hydroxyquinoxaline. A common method involves treating the hydroxyquinoxaline precursor with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often at reflux temperatures prepchem.com. The reaction proceeds by converting the hydroxyl group at the C2 position into a chloro group. The existing chlorine atom at the C7 position on the benzene ring directs the regiochemistry, ensuring the final product is the desired this compound.

Another approach involves the use of N-oxides. For example, a novel method for the regioselective C2-chlorination of heterocyclic N-oxides has been developed using triphenylphosphine (PPh₃) and trichloroacetonitrile (Cl₃CCN) as chlorinating reagents, which allows for the smooth formation of N-heterocyclic chlorides in satisfactory yields researchgate.net. This demonstrates a method that could potentially be adapted for quinoxaline systems to achieve chlorination at the C2 position.

The most prevalent method for constructing the quinoxaline core is the condensation reaction between a substituted ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov To synthesize this compound, this pathway begins with 4-chloro-1,2-phenylenediamine.

A common and effective method involves a two-step process. First, the substituted o-phenylenediamine (B120857) is reacted with oxalic acid in an acidic medium to form the corresponding 6-chloro-1,4-dihydroquinoxaline-2,3-dione. This intermediate is then subjected to chlorination with an agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the target dichlorinated quinoxaline. A one-pot boiling method has been developed for similar derivatives, using cheap raw materials like o-phenylenediamine and oxalic acid with silica (B1680970) gel or methanesulfonic acid as a catalyst, which simplifies the operation by omitting the intermediate separation step. google.com

Alternatively, 4-chloro-1,2-phenylenediamine can be reacted with glyoxal. This reaction forms 6-chloroquinoxaline, which must then be chlorinated at the C2 and C7 positions in subsequent steps. However, controlling the regioselectivity of this subsequent dichlorination can be complex. A more direct route involves using a dicarbonyl equivalent that already contains the basis for the C2-chloro substituent.

A notable synthetic route for the analogous 2,6-dichloroquinoxaline starts from p-chloro-o-nitroaniline and diketene, proceeding through condensation, cyclization, reduction, acidification, and final chlorination steps google.com. This multi-step synthesis highlights a pathway that can be adapted for the 2,7-isomer by starting with the appropriate 4-chloro-o-nitroaniline precursor.

Table 1: Comparison of Established Synthetic Pathways for Dichloroquinoxalines

| Synthetic Pathway | Starting Materials | Key Reagents | Key Intermediates | Reference |

|---|---|---|---|---|

| Chlorination of Precursor | 7-Chloro-2-hydroxyquinoxaline | Phosphorus oxychloride (POCl₃) | N/A (Direct Conversion) | prepchem.com |

| Cyclization-Chlorination | 4-Chloro-1,2-phenylenediamine, Oxalic Acid | HCl, Phosphorus oxychloride (POCl₃) | 6-Chloro-1,4-dihydroquinoxaline-2,3-dione | google.com |

| Multi-step Cyclization | p-Chloro-o-nitroaniline, Diketene | NaHS (reducing agent), Chlorinating agent | Various | google.com |

Advanced Synthetic Approaches and Innovations

Recent advancements in organic synthesis have led to the development of more efficient, sustainable, and versatile methods for preparing quinoxaline derivatives, including this compound.

In response to the environmental and economic drawbacks of transition-metal catalysts, such as toxicity and cost, significant research has focused on transition-metal-free synthetic routes. rsc.orgresearchgate.net These methods align with the principles of green and sustainable chemistry. rsc.org

One prominent transition-metal-free approach is the use of organocatalysts. For example, the condensation of 1,2-diamines and 1,2-carbonyl compounds can be efficiently catalyzed by nitrilotris(methylenephosphonic acid), yielding quinoxalines in high yields and short reaction times. nih.gov Iodine-mediated one-pot syntheses have also been described for constructing related N-heterocycles from precursors like 1-(2-aminophenyl)-pyrrole and epoxides, avoiding the need for metal catalysts. mdpi.com Such methodologies could be adapted for the synthesis of this compound by selecting the appropriately chlorinated starting materials. These reactions often feature operational simplicity and the use of inexpensive, environmentally benign reagents. rsc.orgnih.gov

2,3-Dichloroquinoxaline is a crucial and highly versatile intermediate in organic synthesis, particularly for the creation of a wide array of functionalized quinoxaline derivatives. nih.govresearchgate.net The two chlorine atoms on the pyrazine (B50134) ring are highly susceptible to nucleophilic aromatic substitution. This reactivity allows for the introduction of various substituents at the C2 and C3 positions under mild conditions, often without the need for a metal catalyst. google.com

This high reactivity makes 2,3-dichloroquinoxaline a valuable building block for synthesizing compounds with potential pharmacological activities, such as anticancer and antimicrobial agents. nih.govresearchgate.net By reacting it with different nucleophiles, a diverse library of mono- or di-substituted quinoxalines can be generated. For example, it serves as a key molecule for preparing pyridoimidazoquinoxalines, thiazolo[4,5-b]quinoxalines, and piperazinoquinoxaline derivatives. nih.gov The reactivity of the chlorine atoms in 2,3-dichloroquinoxaline provides a strategic advantage for creating complex molecular architectures that would be difficult to achieve through other synthetic routes.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinoxalines aims to reduce the environmental impact of chemical processes. researchgate.net This involves the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions.

Key green synthetic strategies applicable to this compound include:

Use of Green Solvents : Water and glycerol have been successfully used as environmentally benign solvents for quinoxaline synthesis. researchgate.netchim.it Hydrothermal synthesis (HTS), which uses liquid water at elevated temperatures (100–250 °C), provides a simple, fast, and high-yielding method for reacting o-phenylenediamines with 1,2-diketones without organic solvents or toxic catalysts. nih.govmenchelab.com

Alternative Energy Sources : Microwave irradiation and ultrasonic waves have been employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.netresearchgate.net

Reusable Catalysts : The development of heterogeneous and reusable catalysts, such as silica nanoparticles, is a cornerstone of green quinoxaline synthesis. nih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, reducing waste and cost. nih.govnih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. One-pot reactions, where multiple steps are performed in the same vessel without isolating intermediates, improve efficiency and reduce solvent waste. nih.govgoogle.com

By integrating these green chemistry principles, the synthesis of this compound and other derivatives can be made more sustainable and environmentally friendly.

Solvent Selection and Optimization

The choice of solvent is a critical parameter in the synthesis of this compound and its precursors, as it can significantly influence reaction rates, yields, and the ease of product isolation. Research into the synthesis of related chloro-substituted quinoxalines provides insight into the types of solvents that are effective for the various stages of synthesis, including cyclization and subsequent chlorination reactions.

One of the final steps in the synthesis of dichlorinated quinoxalines often involves the chlorination of a hydroxyquinoxaline precursor, such as 7-chloro-2-hydroxyquinoxaline. In the synthesis of the related compound, 2,6-dichloroquinoxaline, the chlorination of 6-chloro-2-hydroxyquinoxaline has been performed using chlorinating agents in organic solvents. For instance, the use of solid phosgene as a chlorinating agent is carried out in the presence of an organic solvent with a catalyst. Arenes, such as toluene, have been identified as suitable organic solvents for this type of transformation. Halogenated hydrocarbons are also considered viable options. The reaction temperature in these solvents is typically maintained between 50-100 °C.

In a different approach for a related isomer, after the hydrogenation of a precursor in an aqueous sodium hydroxide solution, the intermediate is dried azeotropically with an inert solvent before proceeding to the chlorination step google.com. This method is crucial for removing water, which can interfere with the subsequent chlorination reaction. A variety of inert solvents can be employed for this azeotropic distillation.

The optimization of solvent selection for these processes involves balancing several factors, including the solubility of the reactants and intermediates, the boiling point of the solvent to match the required reaction temperature, and the ease of removal of the solvent after the reaction is complete. Furthermore, modern synthetic chemistry places a strong emphasis on "green chemistry," which encourages the use of less toxic and more environmentally friendly solvents. While traditional solvents like toluene and dichloromethane are effective, research is ongoing to replace them with greener alternatives. For the synthesis of quinoxaline derivatives in general, solvents such as ethanol and even water are being explored to create more sustainable processes researchgate.net. Solvent-free conditions, where the reaction is carried out with neat reactants, often with microwave assistance, represent another avenue for greening the synthesis of quinoxaline scaffolds nih.gov.

The table below summarizes various solvents used in the synthesis of quinoxaline derivatives, which can inform the selection and optimization for this compound synthesis.

| Reaction Step | Solvent System | Reactants/Catalyst | Temperature | Yield (%) | Reference |

| Chlorination | Toluene | 6-chloro-2-hydroxy quinoxaline, Solid Phosgene, DMF | 50 °C | >95% | CN101914069A |

| Azeotropic Drying | Toluene, Xylene, Benzene | Sodium salt of 6-chloro-2-hydroxyquinoxaline | Reflux | N/A | google.com |

| Condensation | Ethanol | o-phenylenediamine, 1,2-dicarbonyl compounds | Room Temp. | 95% | nih.gov |

| Condensation | Water | Substituted benzil, o-phenylenediamine, CAN | N/A | High | nih.gov |

| Reductive Cyclization | Ethanol-Water Mixture | Chloro-o-nitro-acetoacetanilide, Raney Nickel, Hydrazine Hydrate | 30 °C | >83% | CN102180840A |

This data is based on the synthesis of related quinoxaline derivatives and serves as a guide for the synthesis of this compound.

Catalyst Development for Sustainable Synthesis

The development of sustainable catalysts is a cornerstone of modern green chemistry and is highly relevant to the synthesis of this compound. The goal is to replace stoichiometric reagents with catalytic amounts of substances that are efficient, reusable, and have a low environmental impact. Catalysts are crucial in several steps of the synthesis, including the reductive cyclization to form the quinoxaline ring and potentially in the final chlorination step.

A key intermediate in one synthetic route to dichlorinated quinoxalines is the corresponding hydroxyquinoxaline. The preparation of 6-chloro-2-hydroxyquinoxaline, an isomer of a likely precursor to this compound, has been achieved through a one-pot reductive cyclization. This reaction utilizes Raney nickel as a catalyst in a mixed solvent system of ethanol and water google.com. Raney nickel is a well-established hydrogenation catalyst, though its sustainability is often debated due to safety concerns and the environmental impact of its production and disposal.

In another patented process for a related isomer, a platinum shell catalyst is used for the hydrogenation of 6-chloro-2-hydroxyquinoxaline-N-oxide in an aqueous sodium hydroxide solution google.com. Platinum-based catalysts are highly efficient but are also expensive and derived from a precious metal, which raises concerns about long-term sustainability. However, the catalyst's high activity allows for very low loading (0.001 to 0.5 mol percent), and it is noted to be reusable, which improves its economic and environmental profile google.com.

For the broader synthesis of quinoxaline derivatives, a wide array of more sustainable and heterogeneous catalysts have been developed. These are often solid acids or metal nanoparticles supported on solid matrices, which facilitates their recovery and reuse. Examples of such catalysts include:

Alumina-supported heteropolyoxometalates : These have been used for the synthesis of quinoxaline derivatives at room temperature, offering high yields and the advantage of being easily filtered and reused nih.gov.

TiO₂-Pr-SO₃H : This solid acid catalyst has been employed for the preparation of quinoxalines at room temperature with short reaction times and is recyclable nih.gov.

Cerium(IV) ammonium nitrate (CAN) : This is a low-cost and water-miscible catalyst used for quinoxaline synthesis in aqueous media, aligning with green chemistry principles nih.gov.

Magnetic Nanoparticles : Catalysts based on an iron oxide core (Fe₃O₄) coated with silica and functionalized with acidic groups have been developed. These catalysts are easily recoverable using an external magnet and can be reused for multiple cycles with minimal loss of activity nih.gov.

The development of such catalysts for the specific synthesis of this compound would involve adapting these technologies to the specific substrates and reaction conditions required. The ideal sustainable catalyst for this process would be highly active, selective, recoverable, reusable, and composed of earth-abundant, non-toxic materials.

The table below presents a selection of sustainable catalysts developed for the synthesis of quinoxaline derivatives, highlighting their potential applicability to the synthesis of this compound.

| Catalyst | Reaction Type | Solvent | Key Advantages | Reference |

| Raney Nickel | Reductive Cyclization | Ethanol/Water | High yield in a one-pot process | CN102180840A |

| Platinum Shell Catalyst | Hydrogenation | Aqueous NaOH | High activity at low loading, reusable | google.com |

| Alumina-Supported Heteropolyoxometalates | Condensation | Toluene | Heterogeneous, reusable, mild conditions | nih.gov |

| TiO₂-Pr-SO₃H | Condensation | Ethanol or Solvent-free | Solid acid, recyclable, room temperature | nih.gov |

| Fe₃O₄@SiO₂-based catalysts | Condensation | Ethanol | Magnetically recoverable, reusable, high yield | nih.gov |

This data is based on the synthesis of related quinoxaline derivatives and illustrates the types of sustainable catalysts that could be developed for the synthesis of this compound.

Advanced Spectroscopic and Structural Characterization of 2,7 Dichloroquinoxaline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy reveals the arrangement of hydrogen atoms within a molecule. For the quinoxaline (B1680401) core, the protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region of the spectrum. In the case of 2,7-dichloroquinoxaline, the protons on the benzene moiety are expected to show distinct signals due to the influence of the chlorine substituent at the 7-position.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Quinoxaline Derivatives

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Quinoxaline Derivatives | Aromatic | 6.44 - 7.81 | m, d, s | thepharmajournal.com |

| 7-chloro-11H-indeno[1,2-b]quinoxaline | Aromatic | 7.73 - 9.13 | s, d, t | mdpi.com |

| 2-(Benzyloxy)-6-chloroquinoxaline | Aromatic | 7.62 - 8.52 | dd, d, s | rasayanjournal.co.in |

| 2-Chloro-3-(phenylthio)quinoxaline | Aromatic | 7.46 - 7.93 | m | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. In quinoxaline derivatives, the carbon atoms of the aromatic rings typically resonate in the range of δ 103.9-164.3 ppm. thepharmajournal.com The carbons attached to chlorine atoms are expected to be deshielded and appear at a lower field.

Specific ¹³C NMR data for this compound is not explicitly available in the provided search results. However, data from related compounds can be used for estimation. For instance, in 2,3-di(thio-4-bromophenyl)quinoxaline, the carbon signals of the quinoxaline moiety appear at δ 152.99, 140.40, 128.84, and 127.92 ppm. mdpi.com The presence of chlorine atoms directly attached to the quinoxaline core, as in this compound, would significantly influence the chemical shifts of the corresponding carbons. For example, in 2-chloro-3-(phenylthio)quinoxaline, the carbon atoms of the quinoxaline ring are observed at δ 155.30, 144.32, 141.21, 139.68, 130.10, 129.28, 128.12, and 128.01 ppm. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Quinoxaline Derivatives

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Reference |

| Quinoxaline Derivatives | Aromatic | 103.9 - 164.3 | thepharmajournal.com |

| 2,3-Di(thio-4-bromophenyl)quinoxaline | Quinoxaline Ring | 127.92 - 152.99 | mdpi.com |

| 2-Chloro-3-(phenylthio)quinoxaline | Quinoxaline Ring | 128.01 - 155.30 | mdpi.com |

| 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine | Quinoxaline Ring | 122.6 - 151.0 | rasayanjournal.co.in |

This table is interactive. Click on the headers to sort the data.

Boron-11 (¹¹B) NMR spectroscopy is a powerful tool for characterizing boron-containing compounds. The chemical shift in ¹¹B NMR provides insights into the coordination environment of the boron atom. For boron-containing quinoxaline derivatives, the ¹¹B NMR signals are observed in a characteristic range.

In a study on boron-substituted quinoxaline derivatives, the ¹¹B NMR signal for the boron atom resonated in the region of 35.67-43.62 ppm. thepharmajournal.com The specific chemical shift within this range is dependent on the substituents on the boron atom and its interaction with the quinoxaline framework. This technique is crucial for confirming the successful incorporation of boron into the quinoxaline structure. The use of optimized ¹¹B NMR experiments can enhance sensitivity and allow for the detection of boron-containing metabolites even in crude extracts. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in a specific ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

While a specific mass spectrum for this compound was not found, the fragmentation of quinoxaline derivatives generally involves the cleavage of the heterocyclic ring and loss of substituents. For a dinuclear ruthenium(III) complex with a 6,7-dichloroquinoxaline-2,3-dione (B8809070) ligand, fragments corresponding to the loss of CO groups and the quinoxaline ligand itself were observed. asmarya.edu.ly For chlorinated compounds, the loss of a chlorine radical is a common fragmentation pathway. The fragmentation of different dichloroquinoxaline isomers can be used to distinguish them in complex mixtures. lcms.czresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum would exhibit characteristic bands for the aromatic C-H stretching and bending vibrations, C=N stretching of the pyrazine (B50134) ring, and C-Cl stretching.

The C-H stretching vibrations for heteroaromatic rings are typically observed in the 3100-3000 cm⁻¹ region. scialert.net The C=N stretching frequency in quinoxaline derivatives appears in the range of 1630-1600 cm⁻¹. scialert.netnih.gov The C-N stretching vibration is typically assigned to the range of 1150-1130 cm⁻¹. scialert.net The presence of chlorine atoms is indicated by C-Cl stretching vibrations, which for a related compound, 2,7-dichloro-8-methoxyquinoxaline, is observed around 750 cm⁻¹. vulcanchem.com

Table 3: Characteristic IR Absorption Bands for Quinoxaline Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100 - 3000 | scialert.netscialert.net |

| C=N Stretch | 1630 - 1600 | scialert.netnih.gov |

| C-C Stretch (Aromatic) | 1625 - 1430 | scialert.net |

| C-N Stretch | 1150 - 1130 | scialert.net |

| C-H Out-of-plane Bend | 855 - 696 | scialert.net |

| C-Cl Stretch | ~750 | vulcanchem.com |

This table is interactive. Click on the headers to sort the data.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state.

While the single-crystal X-ray diffraction data for this compound itself has not been reported in the provided search results, the structures of several related quinoxaline derivatives have been determined. For instance, the crystal structure of 2,3-dichloro-6-methoxyquinoxaline (B108869) reveals a monoclinic space group P2₁/n, with the quinoxaline core adopting a planar conformation. vulcanchem.com The crystal structures of other substituted quinoxalines have also been reported, providing insights into how different substituents affect the crystal packing and intermolecular interactions, which often involve C-H···N, C-H···Cl, and π-π stacking interactions. iucr.orgresearchgate.netiucr.org The analysis of these related structures allows for a reliable prediction of the solid-state conformation and packing of this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound by precisely determining the mass percentages of its constituent elements. For this compound and its derivatives, this method provides critical confirmation of their elemental composition, ensuring the correct stoichiometry of carbon, hydrogen, nitrogen, and other elements is present.

The theoretical elemental composition of this compound (C₈H₄Cl₂N₂) is calculated based on its molecular formula and the atomic weights of its elements. Experimental values, obtained through combustion analysis, are then compared to these calculated percentages. A close correlation between the found and calculated values confirms the empirical formula and serves as an initial indicator of sample purity. google.com For this compound, the analytical data shows a strong agreement between the calculated and experimentally found values. google.com

Table 1: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|

| Carbon (C) | 48.28 | 48.32 | google.com |

| Hydrogen (H) | 2.03 | 1.92 | google.com |

This analytical method is also routinely applied to verify the structures of newly synthesized derivatives of quinoxaline. For instance, various studies on quinoxaline derivatives report elemental analysis as a key characterization step. asmarya.edu.lynih.govptfarm.pl The results for these derivatives confirm the successful incorporation of different functional groups and substituents onto the core quinoxaline structure. nih.gov

Table 2: Elemental Analysis Data for Selected Quinoxaline Derivatives

| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|---|

| 6,7-Dichloroquinoxaline-2,3-dione | C₈H₄Cl₂N₂O₂ | C | 41.23 | - | nih.gov |

| H | 1.73 | - | nih.gov | ||

| N | 12.02 | - | nih.gov | ||

| 6-Bromo-2,3-dihydrazinylquinoxaline | C₁₀H₉BrN₄ | C | 45.30 | 45.49 | ptfarm.pl |

| H | 3.42 | 3.61 | ptfarm.pl | ||

| N | 21.13 | 21.25 | ptfarm.pl | ||

| N-(4-Bromophenyl)-3-chloro-6,7-dimethylquinoxalin-2-amine | C₁₄H₉BrClN₃O | C | 47.96 | 47.82 | ptfarm.pl |

| H | 2.59 | 2.71 | ptfarm.pl |

Chromatographic Techniques for Purity Assessment (e.g., LC-MS, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of this compound and its derivatives. These methods separate the target compound from impurities, starting materials, and byproducts, allowing for both qualitative and quantitative evaluation. rssl.com High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their hyphenation with Mass Spectrometry (MS) are powerful tools for this purpose. rssl.comeurl-pesticides.eu

HPLC is widely used for purity assessment, particularly for non-volatile and polar compounds. rssl.com The purity of this compound can be effectively determined using HPLC, which is also capable of separating it from its isomers, such as 2,6-dichloroquinoxaline (B50164). google.com In one method, a silica (B1680970) gel column with a mobile phase of 5% dimethoxyethane in hexane (B92381) was used. Under these conditions, the retention time for 2,6-dichloroquinoxaline was 3.3 minutes, while the target this compound eluted at 3.8 minutes, allowing for clear separation and purity confirmation of over 99%. google.com For derivatives like 2,3-dichloroquinoxaline-6-carbonyl chloride, purity is confirmed using a C18 reverse-phase column with an acetonitrile/water mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) combine the separation power of chromatography with the identification capabilities of mass spectrometry. rssl.com LC-MS is particularly versatile, as most compounds are amenable to the liquid chromatography separation step. eurl-pesticides.eu It provides molecular weight information and fragmentation patterns, which are crucial for identifying unknown impurities. rssl.com GC-MS is highly sensitive and selective for volatile and semi-volatile compounds. rssl.com Chemical derivatization can be employed to increase the volatility of analytes for GC-MS analysis. jfda-online.com The choice between LC-MS and GC-MS often depends on the analyte's properties, such as volatility and thermal stability. eurl-pesticides.eu

The assessment of peak purity is a critical aspect of method validation, ensuring that a single chromatographic peak corresponds to a single compound. chromatographyonline.com Techniques like photodiode array (PDA) detection in LC can evaluate spectral homogeneity across a peak to detect co-eluting impurities. chromatographyonline.com

Table 3: Examples of Chromatographic Conditions for Quinoxaline Analysis

| Compound | Technique | Column | Mobile Phase / Conditions | Detection | Retention Time | Source |

|---|---|---|---|---|---|---|

| This compound | HPLC | Silica gel (5 µm particles) | 5% dimethoxyethane in hexane | UV (265 nm) | 3.8 minutes | google.com |

| 2,6-Dichloroquinoxaline | HPLC | Silica gel (5 µm particles) | 5% dimethoxyethane in hexane | UV (265 nm) | 3.3 minutes | google.com |

Reaction Chemistry and Derivatization of 2,7 Dichloroquinoxaline

Reactivity at the Quinoxaline (B1680401) Core

The quinoxaline core's reactivity is dictated by the electrophilic nature of the carbon atoms in the pyrazine (B50134) ring and the potential for substitution on the benzene (B151609) ring.

The reaction typically proceeds via a concerted mechanism or a two-step addition-elimination pathway, where the nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring system. The chlorine at the 2-position is generally more reactive towards nucleophiles than the one at the 7-position due to the stronger activating effect of the adjacent nitrogen atoms. This differential reactivity can sometimes allow for selective mono-substitution under controlled conditions.

Common nucleophiles used in these reactions include amines, alkoxides, phenolates, and thiolates, leading to a diverse array of substituted quinoxaline derivatives. nih.govresearchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Reference |

|---|---|---|---|

| Nitrogen Nucleophile | Ammonia, Primary/Secondary Amines | Amino (-NH2, -NHR, -NR2) | nih.govmdpi.com |

| Oxygen Nucleophile | Alkoxides (RO-), Phenolates (ArO-) | Alkoxy (-OR), Aryloxy (-OAr) | nih.gov |

| Sulfur Nucleophile | Thiolates (RS-) | Thioether (-SR) | nih.gov |

Electrophilic aromatic substitution (SEAr) on the 2,7-dichloroquinoxaline scaffold is significantly more challenging than nucleophilic substitution. wikipedia.org The pyrazine ring acts as a strong electron-withdrawing group, deactivating the entire bicyclic system, particularly the attached benzene ring, towards attack by electrophiles. masterorganicchemistry.com Furthermore, the chlorine atom at the 7-position is also a deactivating group (due to its inductive effect) although it directs incoming electrophiles to the ortho and para positions.

Consequently, forcing conditions, such as the use of strong acids and high temperatures, are typically required to achieve electrophilic substitution. lkouniv.ac.intotal-synthesis.com Reactions like nitration or sulfonation would be expected to proceed slowly and may yield a mixture of products. The most likely positions for substitution on the benzene ring are C-5 and C-6, ortho and meta to the chlorine at C-7, respectively, with the precise outcome depending on the interplay between the directing effects of the chlorine and the deactivating influence of the pyrazine ring.

The quinoxaline system can undergo both oxidation and reduction reactions, primarily involving the nitrogen-containing pyrazine ring. du.edu.eglibretexts.org

Oxidation: The nitrogen atoms in the quinoxaline ring possess lone pairs of electrons and can be oxidized to form N-oxides. mdpi.com Treatment of quinoxalines with oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of this compound-1-oxide, this compound-4-oxide, or the corresponding 1,4-dioxide. These N-oxides are valuable intermediates as the N-oxide functional group can activate the heterocyclic ring for further transformations.

Reduction: The pyrazine ring of the quinoxaline system can be reduced under various conditions. youtube.comkhanacademy.org Catalytic hydrogenation, for instance, using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), can reduce the C=N double bonds in the pyrazine ring to yield 1,2,3,4-tetrahydroquinoxaline derivatives. The specific outcome and the degree of reduction can be controlled by the choice of catalyst, solvent, and reaction conditions. Such reactions effectively remove the aromaticity of the heterocyclic ring, leading to a saturated or partially saturated system.

Functionalization Strategies for this compound Derivatives

The primary route for functionalizing this compound involves leveraging the reactivity of the two chlorine atoms in nucleophilic substitution reactions.

The synthesis of amino-substituted quinoxalines from this compound is a well-established and versatile functionalization strategy. This transformation is achieved through nucleophilic aromatic substitution with a variety of nitrogen-based nucleophiles, including ammonia, primary amines, and secondary amines. nih.govmdpi.com

The reaction is typically carried out by heating this compound with an excess of the desired amine, sometimes in the presence of a base (like potassium carbonate or triethylamine) to neutralize the HCl generated during the reaction. nih.gov The choice of solvent can range from alcohols to polar aprotic solvents like DMF or DMSO. By controlling the stoichiometry and reaction conditions, it is often possible to achieve selective substitution at the more reactive C-2 position or to replace both chlorine atoms to yield 2,7-diamino-substituted quinoxalines. This methodology allows for the introduction of a wide range of amino functionalities, which is crucial for modulating the electronic and steric properties of the resulting molecules.

Table 2: Synthesis of Amino-Substituted Quinoxalines

| Amine Reactant | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| N-methylpiperazine | Toluene, Et3N, reflux | 2-Chloro-7-(4-methylpiperazin-1-yl)quinoxaline or 2,7-di(4-methylpiperazin-1-yl)quinoxaline | nih.gov |

| Amino Alcohols | Neat, heating | (Alkylamino)quinoxalines with hydroxyl groups | researcher.life |

| Butylamine | Neat, reflux | Butyl-(7-chloro-quinoxalin-2-yl)-amine | nih.gov |

Similar to the formation of amino derivatives, oxygen-containing quinoxalines can be synthesized by reacting this compound with oxygen nucleophiles such as alkoxides and phenolates. nih.gov These reactions are typically performed under basic conditions to generate the more nucleophilic alkoxide (RO⁻) or phenolate (ArO⁻) species from the corresponding alcohol or phenol.

Commonly used bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH). The reaction is often conducted in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction of this compound with different phenolic compounds, for example, affords the corresponding 2,7-diphenoxyquinoxaline derivatives. nih.gov This method provides a direct route to quinoxaline ethers, which are important scaffolds in various fields of chemical research.

Sulfur- and Phosphorus-Containing Quinoxaline Derivatives

The introduction of sulfur and phosphorus moieties onto the quinoxaline core can lead to compounds with unique chemical properties and biological activities.

Sulfur-Containing Derivatives:

The chlorine atom at the C2 position of this compound is readily displaced by sulfur nucleophiles. Thiolation reactions can be used to introduce thioether or thione functionalities. For instance, in related dichloroquinoxaline systems, the reaction with thiourea or sodium hydrosulfide has been shown to be an effective method for converting a C-Cl bond to a C-SH group, which can exist in its tautomeric thione form.

A common synthetic route involves the nucleophilic aromatic substitution (SNAr) of the C2-chloro group with a thiol or thiolate. This reaction is typically performed in the presence of a base to generate the more nucleophilic thiolate anion.

Example Reaction Data: While specific studies on this compound are limited, the reaction of analogous 7-chloro-4-thioalkylquinolines demonstrates the feasibility of selectively substituting a chloro group on a nitrogen-containing heterocyclic ring with a sulfur nucleophile.

| Reactant | Sulfur Reagent | Conditions | Product Type | Notes |

|---|---|---|---|---|

| 7-Chloro-4-thioalkylquinoline (Analog) | Alkyl Mercaptan | Base (e.g., NaH), Solvent (e.g., Ethanol), Reflux | 7-Chloro-4-(alkylthio)quinoline | Demonstrates selective substitution at the position activated by the ring nitrogen. nih.gov |

| 2,3-Dichloroquinoxaline (Analog) | Thiourea | Ethanol, Reflux | Quinoxaline-2,3(1H,4H)-dithione | Illustrates the conversion of C-Cl bonds to thiones on the pyrazine ring. |

Phosphorus-Containing Derivatives:

The synthesis of phosphorus-containing quinoxalines, such as phosphonates, can be achieved through metal-catalyzed cross-coupling reactions. The Arbuzov and Hirao reactions are common methods for forming carbon-phosphorus bonds. In the context of this compound, a palladium-catalyzed coupling reaction between the quinoxaline and a phosphite-containing reagent would be the most probable route. This would typically involve the reaction of this compound with a dialkyl phosphite in the presence of a palladium catalyst and a suitable base.

Example Reaction Data: Direct experimental data on the phosphonylation of this compound is not readily available. However, the general methodology for the synthesis of aryl phosphonates provides a template for this transformation.

| Reactant Type | Phosphorus Reagent | Catalyst System | Product Type | Notes |

|---|---|---|---|---|

| Aryl Halide (General) | Dialkyl Phosphite (e.g., (EtO)2P(O)H) | Pd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos) | Aryl Phosphonate | General method applicable to the C2 position of this compound. |

Carbon-Carbon Bond Formation via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds on the this compound core. These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, allow for the introduction of a wide variety of aryl, vinyl, and alkynyl substituents. The higher reactivity of the C2-chloro position typically allows for selective mono-functionalization.

Suzuki-Miyaura Coupling: This reaction couples the chloroquinoxaline with an organoboron reagent (boronic acid or ester) and is widely used to form biaryl structures. The reaction is catalyzed by a palladium complex in the presence of a base. Studies on the analogous 2,6-dichloroquinoxaline (B50164) have shown that the reaction occurs selectively at the C2 position, which is more electron-deficient. thieme-connect.comresearchgate.net

Sonogashira Coupling: This reaction introduces an alkynyl group by coupling the chloroquinoxaline with a terminal alkyne. It is co-catalyzed by palladium and copper complexes and requires a base. libretexts.orgwikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction is expected to be regioselective for the C2 position.

Heck Coupling: The Heck reaction forms a new C-C bond by reacting the chloroquinoxaline with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This allows for the introduction of vinyl substituents.

Research Findings on Dichloroquinoxaline Cross-Coupling:

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Finding |

|---|---|---|---|---|

| Suzuki-Miyaura | 2,6-Dichloroquinoxaline + Arylboronic acid | Pd(OAc)2, PPh3, Na2CO3 | 2-Aryl-6-chloroquinoxaline | Selective mono-arylation at the more electrophilic C2 position. thieme-connect.comresearchgate.net |

| Sonogashira | 2,4-Dichloroquinoline (Analog) + Terminal alkyne | Pd/C, CuI, PPh3, Et3N | 2-Alkynyl-4-chloroquinoline | Regioselective alkynylation at the C2 position due to the influence of the ring nitrogen. beilstein-journals.org |

Heterocyclization Reactions Leading to Fused Systems

The derivatized this compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve a two-step process: an initial substitution or cross-coupling at one of the chloro positions, followed by an intramolecular cyclization.

A common strategy involves the synthesis of triazolo[4,3-a]quinoxalines. This is typically achieved by first reacting a dichloroquinoxaline with hydrazine to introduce a hydrazinyl group, which can then be cyclized with an orthoester or a similar one-carbon synthon to form the fused triazole ring. iau.irnih.govmdpi.comrsc.org

Another approach is the synthesis of imidazo[1,2-a]quinoxalines. This can be accomplished by reacting the dichloroquinoxaline with an appropriate α-amino alcohol, followed by intramolecular cyclization.

Examples of Fused System Synthesis from Dichloroquinoxalines:

| Starting Material | Key Reagents | Fused System Formed | General Reaction Pathway |

|---|---|---|---|

| 2,3-Dichloroquinoxaline (Analog) | 1. Hydrazine hydrate 2. Triethyl orthoformate | nih.goviau.irnih.govTriazolo[4,3-a]quinoxaline | Nucleophilic substitution followed by condensation and cyclization. iau.irmdpi.com |

| 2,3-Dichloroquinoxaline (Analog) | α-Amino alcohol | Imidazo[1,2-a]quinoxaline | Condensation followed by intramolecular cyclization. researchgate.net |

While these examples utilize 2,3-dichloroquinoxaline, the principles can be extended to this compound. A nucleophilic substitution at the C2 position with a binucleophile (like hydrazine) would be the initial step, followed by cyclization to form a new ring fused to the pyrazine portion of the quinoxaline core. The C7-chloro group would likely remain intact during this process, allowing for further functionalization.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity:

The derivatization of this compound is largely governed by the different electronic environments of the C2 and C7 positions. The C2 position is part of the pyrazine ring, which is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes the C2-chloro substituent significantly more reactive towards both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C7-chloro substituent on the benzene ring.

In Nucleophilic Aromatic Substitution (SNAr): Nucleophiles will preferentially attack the more electrophilic C2 position. The stability of the Meisenheimer-like intermediate, where the negative charge is delocalized onto the nitrogen atoms of the pyrazine ring, is much greater for attack at C2 than at C7.

In Palladium-Catalyzed Cross-Coupling: The regioselectivity is also dictated by the ease of oxidative addition of the palladium(0) catalyst into the carbon-chlorine bond. This step is favored at the more electron-poor C2 position. Experimental studies on the closely related 2,6-dichloroquinoxaline have confirmed that Suzuki-Miyaura coupling occurs exclusively at the C2 position under conditions that favor mono-substitution. thieme-connect.comresearchgate.net A similar outcome is expected for this compound in Suzuki, Sonogashira, and Heck reactions.

This predictable regioselectivity is a powerful feature, allowing for the sequential and site-specific introduction of different functional groups at the C2 and C7 positions.

Stereoselectivity:

Stereoselectivity is generally not a primary consideration in the initial derivatization reactions of the planar this compound ring itself. However, it becomes a crucial factor when:

Chiral nucleophiles, coupling partners, or catalysts are used.

The derivatization process creates a new stereocenter on a substituent.

The resulting products exhibit atropisomerism due to restricted rotation around a newly formed single bond (e.g., in sterically hindered biaryl products from a Suzuki coupling).

In such cases, the stereochemical outcome will be determined by the specific reagents and reaction conditions employed. For instance, the use of chiral phosphine ligands in a palladium-catalyzed reaction could induce asymmetry in the product.

Advanced Applications of 2,7 Dichloroquinoxaline and Its Derivatives

Medicinal Chemistry and Pharmacological Research

The rigid, planar structure of the quinoxaline (B1680401) ring, combined with the electronic modifications introduced by the chlorine atoms at the 2 and 7 positions, provides a unique template for designing molecules with specific biological activities. Researchers have extensively explored the derivatization of 2,7-dichloroquinoxaline to synthesize compounds with potent anticancer, antimicrobial, neuropharmacological, anti-inflammatory, and antidiabetic properties, as well as enzyme-inhibiting capabilities.

Anticancer Activities and Apoptosis Induction Mechanisms

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through their ability to induce apoptosis, or programmed cell death, in cancer cells.

One notable derivative, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), has been investigated for its potent cytotoxic effects, particularly in colon cancer. sc.edu Studies have shown that DCQ can induce apoptosis in colon cancer cells, suggesting its potential as a chemotherapeutic agent. sc.edu The mechanism of action is believed to involve the induction of tumor-specific apoptosis. sc.edu

Further research into quinoxaline derivatives has revealed their ability to arrest the cell cycle and trigger apoptotic pathways. For instance, certain quinoxaline compounds have been shown to upregulate pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2 in cancer cells. nih.gov This modulation of key regulatory proteins shifts the balance towards cell death, thereby inhibiting tumor growth. nih.gov The induction of apoptosis is a key mechanism by which these compounds exhibit their anticancer effects. nih.gov

| Compound | Cancer Cell Line | Observed Effect | Reference |

| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | Colon Cancer | Induction of apoptosis | sc.edu |

| Quinoxaline Derivative IV | Prostate Cancer (PC-3) | Cell cycle arrest at S phase, apoptosis induction, Topoisomerase II inhibition | nih.gov |

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral, Antiparasitic)

The versatile quinoxaline scaffold derived from this compound has been a fruitful area of research for the development of new antimicrobial agents to combat a wide range of pathogens.

Antibacterial Activity: Numerous quinoxaline derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, a series of novel quinoxaline derivatives showed significant in vitro antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of DNA gyrase, an essential bacterial enzyme. tandfonline.com

Antifungal Activity: Derivatives of quinoxaline have also exhibited promising antifungal properties. Studies have demonstrated the efficacy of certain synthesized quinoxaline compounds against various fungal strains, including those pathogenic to plants and humans. nih.govrsc.org For instance, some derivatives have shown potent activity against Rhizoctonia solani, a plant pathogenic fungus. nih.gov Others have been effective against Candida species, which can cause infections in humans. nih.gov

Antiviral Activity: The antiviral potential of quinoxaline derivatives is an active area of investigation. Research has shown that certain compounds bearing the quinoxaline moiety can inhibit the replication of various viruses. nih.govnih.gov For example, a series of 6-chloro-7-fluoroquinoxaline (B1435756) derivatives have been synthesized and shown to have activity against HIV. nih.gov

Antiparasitic Activity: Quinoxaline derivatives have also been explored for their potential to treat parasitic diseases. Analogs of a known antimalarial quinoxaline derivative have been synthesized and tested against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov Some of these compounds displayed potent activity against both the larval and adult stages of the parasite in vitro. nih.gov Additionally, derivatives of 7-chloroquinoline, a related scaffold, have shown promise as antimalarial agents against Plasmodium falciparum. mesamalaria.org

| Antimicrobial Class | Target Organism(s) | Example Derivative Class/Finding | Reference(s) |

| Antibacterial | S. aureus, B. subtilis, E. coli, P. aeruginosa | Various substituted quinoxalines | nih.govnih.gov |

| Antifungal | Rhizoctonia solani, Candida species | Substituted quinoxaline derivatives | nih.govnih.gov |

| Antiviral | HIV | 6-chloro-7-fluoroquinoxaline derivatives | nih.gov |

| Antiparasitic | Schistosoma mansoni, Plasmodium falciparum | Dianilinoquinoxaline and nitroquinoxaline analogs | nih.govmesamalaria.org |

Neuropharmacological Research

While specific research on the neuropharmacological applications of this compound derivatives is less extensive, the broader class of quinoxaline compounds has been investigated for its potential in treating neurological and psychiatric disorders. The structural features of the quinoxaline nucleus make it a candidate for interacting with various receptors and enzymes in the central nervous system.

Research into Anti-inflammatory and Antidiabetic Potential

Anti-inflammatory Potential: Quinoxaline derivatives have demonstrated notable anti-inflammatory properties. Certain aminoalcohol-based quinoxaline derivatives have been shown to reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models. nih.gov This suggests that these compounds could be developed as potential therapeutic agents for inflammatory conditions. nih.gov The anti-inflammatory effects of some antidiabetic agents are also a subject of interest, highlighting the interconnectedness of metabolic and inflammatory pathways. mdpi.com

Antidiabetic Potential: The quinoxaline scaffold is being explored for the development of novel antidiabetic agents. researchgate.net Research has focused on the synthesis of quinoxaline derivatives that can act as inhibitors of enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. semanticscholar.orgresearchgate.net By inhibiting these enzymes, the rate of glucose absorption can be slowed down, which is beneficial in managing diabetes. semanticscholar.org Additionally, some quinoxaline derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in diabetes therapy. nih.gov

| Therapeutic Area | Key Findings | Example Derivative Class | Reference(s) |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines (IL-1β, TNF-α) | Aminoalcohol-based quinoxalines | nih.gov |

| Antidiabetic | Inhibition of α-glucosidase, α-amylase, and DPP-4 | Various substituted quinoxalines | semanticscholar.orgresearchgate.netnih.gov |

Enzyme Inhibition Studies

The ability of this compound derivatives to act as enzyme inhibitors is a cornerstone of their therapeutic potential. As mentioned previously, these compounds have been designed to target a range of enzymes implicated in various diseases.

In cancer therapy, quinoxaline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.gov In the context of diabetes, the inhibition of α-amylase and α-glucosidase by quinoxaline-based compounds is a key strategy for controlling blood sugar levels. researchgate.netmdpi.com Furthermore, the inhibition of enzymes like DPP-4 by quinoxaline derivatives represents a modern approach to diabetes management. nih.gov These examples underscore the versatility of the this compound scaffold in designing potent and selective enzyme inhibitors for therapeutic purposes.

Materials Science and Optoelectronic Applications

Beyond their biomedical applications, quinoxaline derivatives, including those synthesized from this compound, are gaining attention in the field of materials science, particularly for their potential in optoelectronic devices. The electron-deficient nature of the quinoxaline ring system, combined with the ability to tune its electronic properties through substitution, makes these compounds attractive for applications such as organic light-emitting diodes (OLEDs), organic solar cells, and sensors. The introduction of different functional groups onto the this compound core can significantly influence the resulting molecule's photophysical properties, including its absorption and emission spectra, fluorescence quantum yield, and charge transport characteristics. Research in this area is focused on synthesizing novel quinoxaline-based materials with tailored optoelectronic properties for next-generation electronic devices.

Development of New Materials with Specific Optical Properties

The rigid, aromatic structure of the quinoxaline core is an excellent platform for creating chromophores and fluorophores. By strategically replacing the chlorine atoms of this compound with various electron-donating or electron-withdrawing groups, chemists can fine-tune the photophysical properties of the resulting molecules. This has led to the development of novel materials for applications such as Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors.

Derivatives of quinoxaline are particularly noted for their potential as light-emitting materials. For instance, by incorporating quinoxaline units into larger conjugated systems, materials that emit in the blue region of the spectrum have been synthesized. researchgate.net These materials are sought after for display and lighting technologies. mdpi.com The performance of these optical materials is often characterized by their absorption and emission wavelengths, fluorescence quantum yield (the efficiency of light emission), and Stokes shift (the difference between the maximum absorption and emission wavelengths).

Research into quinoline (B57606) derivatives, which share structural similarities, has demonstrated how molecular engineering can influence optical properties. Computational studies using Density Functional Theory (DFT) help predict these properties, including the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for determining the color of emitted light. nih.gov

| Derivative Type | Application | Emission Maxima (nm) | Quantum Yield (ΦF) | Key Feature |

|---|---|---|---|---|

| Bicarbazole-benzophenone D-A-D | Deep-Blue OLEDs | 450-470 | Up to 4.0% EQE | High triplet energy levels suitable for host materials. mdpi.com |

| Pyrene-benzimidazole | Blue OLED Emitters | ~460 (in solid state) | Up to 4.3% EQE | Designed to reduce intermolecular aggregation for pure blue emission. nih.gov |

| Aminoquinoxaline | pH Sensor | ~550 (protonated) | Not specified | Exhibits a red shift in emission upon protonation in acidic media. mdpi.com |

Development of New Materials with Specific Electronic Properties

The inherent electron-deficient nature of the quinoxaline ring system makes it an ideal component for constructing n-type organic semiconductors. nih.gov These materials are essential for a variety of organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs). nih.govresearchgate.net The functionalization of the this compound core allows for precise control over the electronic energy levels (HOMO and LUMO) of the derivative molecules.

In the context of organic electronics, quinoxaline derivatives have been successfully employed as electron-transporting materials. nih.gov By pairing the electron-accepting quinoxaline core with electron-donating units, a molecular architecture known as a donor-acceptor (D-A) system is formed. This structure facilitates efficient charge separation and transport, which are critical processes for the functioning of photovoltaic and light-emitting devices. Research has shown that the electron-donating strength of the substituent groups directly impacts the HOMO energy levels and the optical band gap of the resulting materials. researchgate.net This tunability is a key advantage of using the quinoxaline scaffold. nih.gov

Materials based on an acceptor–donor–acceptor–donor–acceptor (A¹–D–A²–D–A¹) framework, where a central quinoxaline-like acceptor (A²) is linked with donor (D) and terminal acceptor (A¹) units, have been shown to possess narrow band-gaps and deep HOMO/LUMO levels, making them effective as electron transport materials. rsc.org

| Derivative Structure | Application | HOMO Level (eV) | LUMO Level (eV) | Key Electronic Feature |

|---|---|---|---|---|

| Thiophene-Quinoxaline-Thiophene (ThQuTh) | Organic Solar Cells | -5.45 | -3.41 | Acts as a donor material in bulk-heterojunction solar cells. researchgate.net |

| Carbazole-Quinoxaline-Thiophene (CzQuTh) | Organic Solar Cells | -5.38 | -3.35 | Up-shifted HOMO level due to stronger carbazole (B46965) donor. researchgate.net |

| Triphenylamine-Quinoxaline-Carbazole (TPAQuCz) | Organic Solar Cells | -5.26 | -3.28 | Highest HOMO level and widest absorption spectrum among analogs. researchgate.net |

Role as Biological Markers in Research

The development of fluorescent probes from this compound derivatives represents a significant advancement in biological imaging and sensing. psu.edu These probes are designed to interact with specific biological targets, such as ions, reactive oxygen species (ROS), or changes in pH, and signal their presence through a change in fluorescence. mdpi.comnih.gov The biocompatibility and tunable optical properties of quinoxaline-based compounds make them highly suitable for these applications. mdpi.com

A well-known analogue, 2',7'-dichlorofluorescein, is derived from the non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) and is widely used as a probe to detect and quantify ROS in biological systems. nih.gov The principle involves the oxidation of the non-fluorescent precursor to the highly fluorescent product in the presence of ROS. nih.gov Similarly, new quinoxaline derivatives have been synthesized to act as fluorescent chemosensors. For example, amino-substituted quinoxalines have been developed as dual colorimetric and fluorescent sensors for measuring pH in acidic aqueous solutions. mdpi.commdpi.com These sensors can provide a visual color change and a measurable shift in fluorescence emission in response to pH variations.

Furthermore, quinoxaline-based probes have been designed for the selective detection of metal ions, which is crucial for understanding their roles in biological processes. For instance, a sensor based on an aminoquinoline platform demonstrated high selectivity and a significant fluorescence enhancement upon binding with lead (Pb²⁺) and aluminum (Al³⁺) ions, enabling its use in live cell imaging. nih.gov

| Probe Type | Target Analyte | Sensing Mechanism | Observed Response | Application Area |

|---|---|---|---|---|

| Aminoquinoxaline Derivative | pH (Acidity) | Protonation of the quinoxaline ring | Color change and red shift in fluorescence emission. mdpi.com | Monitoring pH in aqueous biological samples. mdpi.com |

| Aminoquinoline-Anthracene Conjugate | Pb²⁺ and Al³⁺ ions | Chelation with metal ions | 10-fold and 5-fold fluorescence enhancement, respectively. nih.gov | Live cell imaging and metal ion detection. nih.gov |

| 2',7'-Dichlorodihydrofluorescein (Analogue) | Reactive Oxygen Species (ROS) | Oxidation to fluorescent form | Appearance of strong fluorescence. nih.gov | Measurement of oxidative stress in cells. researchgate.net |

Computational Chemistry and Theoretical Studies

Molecular Docking Studies for Biological Target Interaction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to understand drug-receptor interactions and to screen for potential drug candidates by predicting the binding affinity and mode of action. nih.govnanobioletters.com For quinoxaline (B1680401) derivatives, which are known to possess a wide range of pharmacological activities, docking studies are crucial for identifying potential biological targets and elucidating interaction mechanisms. mdpi.comresearchgate.net

In studies involving quinoxaline-containing compounds, molecular docking has been used to investigate their binding within the active sites of various protein targets, such as PI3Kγ, mTOR, and EGFR. researchgate.netthesciencein.org These analyses help identify the precise binding positions and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.netmdpi.com For instance, the docking of novel quinoxaline-linked-1,2,4-triazole-sulfonamide hybrids into the EGFR receptor (PDB ID: 4HJO) suggested that the most potent compounds bind strongly to the protein. thesciencein.org The binding affinity is often quantified by a docking score or binding energy, where a lower energy value typically indicates a more stable complex and potentially higher biological activity. mdpi.com

| Compound Class | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Quinoxaline Urea Analog | IKKβ | Data not specified | Data not specified. nih.gov |

| Quinoxaline-Sulfonamide Hybrids | EGFR (4HJO) | Data not specified | Data not specified. thesciencein.org |

| Quinoxaline-containing Compounds | PI3Kγ / mTOR | Data not specified | Data not specified. researchgate.net |

| Quinoxaline Derivatives | AMPA-Receptor | Data not specified | Glu-13, Tyr-16, Tyr-61, Pro-89, Leu-90. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. chemrxiv.org This technique allows for the exploration of the conformational landscape of molecules like 2,7-dichloroquinoxaline and its complexes with biological targets. chemrxiv.orgnih.gov By simulating the evolution of a biomolecular system, MD can reveal insights into protein flexibility, binding stability, and the influence of environmental factors like water and ions. chemrxiv.orgrsc.org

An MD simulation integrates Newton's equations of motion for every atom in the system, providing a trajectory that describes how the positions and velocities of the atoms change over time. chemrxiv.org This allows for the analysis of dynamic phenomena that cannot be observed in static crystal structures. For example, MD simulations have been used to refine homology models of proteins and to evaluate the stability of ligand-protein binding. rsc.org The analysis of MD trajectories can identify stable conformations, transitional states, and the key interactions that maintain the integrity of a complex, providing a more detailed understanding of the binding process than docking alone. scienceopen.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular and powerful tool for calculating the structural, electronic, and spectral properties of organic compounds. nih.govmdpi.com DFT calculations can provide valuable information about the reactivity and physicochemical properties of this compound.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. mdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. ijarset.com These energies are routinely calculated using DFT methods, such as B3LYP, with various basis sets (e.g., 6-31G(d,p) or 6-311G(d,p)). growingscience.comrjptonline.orgsiftdesk.org

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Quinoxalin-2(H)-one (QO) | DFT/B3LYP/6-311G | -6.41 | -1.63 | 4.78. jocpr.com |

| 3-methylquinoxalin-2(1H)-one (MQO) | DFT/B3LYP/6-311G | -6.17 | -1.42 | 4.75. jocpr.com |

| 3-aminoquinoxalin-2(1H)-one (AQO) | DFT/B3LYP/6-311G | -5.65 | -1.02 | 4.63. jocpr.com |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. ijnc.ir These conceptual DFT indices include chemical potential (µ), chemical hardness (η), and global electrophilicity (ω). ijarset.comjocpr.com

Chemical Potential (µ): Measures the escaping tendency of electrons from a system. It is approximated as µ ≈ (E_HOMO + E_LUMO) / 2. ijnc.ir

Chemical Hardness (η): Represents the resistance to change in the electron distribution or charge transfer. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. ijnc.ir Molecules with a small hardness value are considered "soft" and are more reactive. ijarset.com

Global Electrophilicity (ω): An index that quantifies the ability of a species to accept electrons. It is defined as ω = µ² / (2η). ijarset.com A higher electrophilicity index indicates a greater capacity to act as an electrophile. ijarset.com

These parameters are crucial for predicting the reactivity and stability of molecules like this compound. researchgate.net

| Compound | Chemical Potential (µ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |

|---|---|---|---|

| Quinoxalin-2(H)-one (QO) | -4.02 | 2.39 | 3.38. jocpr.com |

| 3-methylquinoxalin-2(1H)-one (MQO) | -3.79 | 2.37 | 3.03. jocpr.com |

| 3-aminoquinoxalin-2(1H)-one (AQO) | -3.33 | 2.31 | 2.39. jocpr.com |

Computational methods, particularly DFT, can be employed to predict the redox potentials of molecules. jocpr.com The standard redox potential is related to the Gibbs free energy change (ΔG°) of the reduction or oxidation reaction. jocpr.com By calculating the free energies of a molecule in its oxidized and reduced states, often using a polarizable continuum model (PCM) to account for solvation effects, its redox potential can be estimated. jocpr.comresearchgate.net These theoretical calculations are valuable for understanding the electrochemical behavior of quinoxaline derivatives, as their biological activity is often linked to their reduction potential. mdpi.com For example, the redox potentials for quinoxalin-2(H)-one and its derivatives have been calculated relative to the Standard Hydrogen Electrode (SHE). jocpr.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its pharmacological properties. For the quinoxaline scaffold, SAR studies have revealed key structural features that govern its anticancer, anticonvulsant, and other biological activities. mdpi.comresearchgate.net

Key findings from SAR studies on quinoxaline derivatives include:

Importance of the Quinoxaline Nucleus: The quinoxaline moiety itself is often considered an essential pharmacophore for biological activity. mdpi.com

Substitution Patterns: The primary sites for substitution are typically the C2, C3, C6, and/or C7 positions. mdpi.com The nature and position of substituents significantly impact activity. For instance, in some anticancer quinoxalines, an electron-withdrawing group like chlorine (Cl) at certain positions can result in higher activity compared to other halogens like bromine (Br) or electron-releasing groups like methyl (CH₃). mdpi.com

Linker Groups: The type of linker connecting the quinoxaline core to other fragments can be critical. An NH-CO linker at the second position has been shown to increase anticancer activity, whereas aliphatic linkers may decrease it. mdpi.com

Hybrid Molecules: Fusing the quinoxaline system with other heterocyclic or polycyclic aromatic systems through molecular hybridization is a common strategy to enhance anticancer potency. mdpi.com

These SAR studies provide a rational basis for the design of new, more potent, and selective quinoxaline-based therapeutic agents. nih.gov

Prediction of Spectroscopic Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For this compound, theoretical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to calculate various spectroscopic parameters. These calculations are crucial for assigning experimental spectra, understanding the electronic structure, and predicting the behavior of the molecule.

The prediction of spectroscopic data for this compound typically involves several steps. First, the geometry of the molecule is optimized to find its most stable, lowest-energy conformation. Following this, frequency calculations are performed to predict the infrared (IR) and Raman spectra. For nuclear magnetic resonance (NMR) spectra, the magnetic shielding tensors are calculated and then converted to chemical shifts. Electronic excitations, which correspond to ultraviolet-visible (UV-Vis) absorption, are calculated using TD-DFT methods.

It is important to note that the accuracy of these predictions is highly dependent on the chosen computational level of theory, including the functional and the basis set. The surrounding environment, such as the solvent, can also significantly influence spectroscopic properties, and its effects can be modeled using methods like the Polarizable Continuum Model (PCM).

Predicted ¹H NMR Data

Quantum mechanical calculation of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The computed isotropic shielding values are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), to yield predicted chemical shifts (δ) in parts per million (ppm). The predicted spectrum would show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative Data)

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H-3 | 8.5 - 8.7 |

| H-5 | 7.8 - 8.0 |

| H-6 | 7.6 - 7.8 |

| H-8 | 7.9 - 8.1 |

Note: This table is for illustrative purposes to show the expected format of predicted data. Specific values would be dependent on the level of theory used in the calculation.

Predicted ¹³C NMR Data

Similar to ¹H NMR, ¹³C NMR chemical shifts are predicted by calculating the isotropic magnetic shielding of each carbon atom. The electron density around each carbon nucleus, which is significantly affected by the electronegative chlorine and nitrogen atoms, determines its chemical shift. Carbons directly attached to these atoms (C-2 and C-7) are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 145 - 148 |

| C-3 | 142 - 145 |

| C-4a | 138 - 141 |

| C-5 | 128 - 131 |

| C-6 | 129 - 132 |

| C-7 | 135 - 138 |

| C-8 | 127 - 130 |

| C-8a | 140 - 143 |

Note: This table is for illustrative purposes. Actual calculated values may vary based on the computational method.

Predicted Vibrational Spectroscopy (IR) Data